Isoleucyltryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRPESWOSNFUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoleucyl-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028918 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Fundamental Aspects of Dipeptide Chemistry and the Isoleucyltryptophan Moiety
Dipeptide Structural Motifs and Their Significance in Biological Systems
Dipeptides are organic compounds formed when two amino acids are joined by a single peptide bond through a condensation reaction. taylorandfrancis.com This fundamental structure, consisting of a free amino terminus and a free carboxyl terminus at opposite ends, serves as the simplest iteration of a peptide chain. taylorandfrancis.com The properties of a dipeptide, such as solubility, stability, and biological activity, are dictated by the nature of the side chains of its constituent amino acids. numberanalytics.com
In biological systems, dipeptides are not merely intermediates in protein digestion and synthesis; they are recognized as crucial bioactive molecules. numberanalytics.comhmdb.ca They are absorbed more rapidly than free amino acids in the gut and can participate in a variety of physiological processes. wikipedia.org Their roles are diverse, including acting as neurotransmitters, neuromodulators, antioxidants, and participants in cell signaling pathways. numberanalytics.com For instance, certain dipeptides possess antioxidant properties, while others, like carnosine, are involved in acid-base regulation in muscle and brain tissues. taylorandfrancis.comnumberanalytics.com
The Isoleucyltryptophan Dipeptide within the Context of Peptide Science
This compound, also known as Ile-Trp or IW, is a dipeptide composed of the amino acids L-isoleucine and L-tryptophan linked by a peptide bond. hmdb.caontosight.ai It is classified as a dipeptide containing a sequence of exactly two alpha-amino acids. hmdb.ca As an incomplete breakdown product of protein catabolism, it is found in various protein hydrolysates and has been the subject of research for its potential biological activities. hmdb.catu-dresden.devictoria.ac.nz
The synthesis of this compound can be achieved through various chemical and enzymatic methods. nih.gov Enzymatic synthesis, using enzymes like l-amino acid ester hydrolase, offers an alternative to chemical methods that often require protective groups, making the process potentially more efficient for specific applications. nih.gov
Research into this compound has highlighted its potential as a bioactive peptide. ontosight.ai Studies have investigated its role as an angiotensin-converting enzyme (ACE) inhibitor, suggesting its potential application in functional foods. acs.orgresearchgate.net The interaction of its hydrophobic side chains with other molecules has also been a subject of study. tu-dresden.devictoria.ac.nz Furthermore, a coordination complex of this compound with iron(II), known as timofer, has been studied for its immunomodulatory properties. nih.govogarev-online.ru The compound has also been identified and quantified in metabolomics studies using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govspringermedizin.de
| Property | Value | Source |
| IUPAC Name | 2-[(2-amino-3-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoic acid | nih.gov |
| Molecular Formula | C₁₇H₂₃N₃O₃ | nih.gov |
| Molecular Weight | 317.4 g/mol | nih.gov |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | nih.gov |
| InChI Key | BVRPESWOSNFUCJ-UHFFFAOYSA-N | nih.gov |
| CAS Number | 13589-06-5 | ontosight.ai |
| ChEBI ID | CHEBI:74080 | ontosight.ai |
| PubChem CID | 9797038 | nih.gov |
Theoretical Frameworks for Dipeptide Analysis
The analysis of dipeptides like this compound relies heavily on theoretical and computational frameworks to understand their structure, stability, and interactions. These methods provide insights that are complementary to experimental data.
A foundational tool in peptide analysis is the Ramachandran plot, which graphically represents the statistically likely conformations of a dipeptide by plotting the main chain dihedral angles, φ and ψ. nih.govki.si This plot helps identify stable regions corresponding to known secondary structures like alpha-helices and beta-sheets, as well as specific turns. researchgate.netki.si
Modern computational chemistry provides more detailed analyses through methods such as:
Density Functional Theory (DFT): This quantum mechanical method is used for high-accuracy conformational analysis of dipeptides. nih.govnih.gov It can predict the geometries of various stable conformers and calculate their relative energies, providing a detailed picture of the potential energy surface. nih.govresearchgate.netosti.gov
Molecular Mechanics (MM): This approach uses classical physics-based force fields to model peptides. It is computationally less expensive than DFT, making it suitable for studying larger systems or for longer timescale simulations. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of peptides in solution, revealing how they fold, fluctuate, and interact with their environment over time. This method has been used to analyze the binding of dipeptides to targets such as DNA. nih.govoup.com
Atoms in Molecules (AIM) Theory: This theoretical framework is applied to analyze the results of quantum chemical calculations to characterize the nature of intramolecular interactions, such as hydrogen bonds, which are crucial for stabilizing specific dipeptide conformations like β-turns. nih.gov
These theoretical frameworks are essential for interpreting experimental data from techniques like NMR spectroscopy and for predicting the structural preferences and potential biological functions of dipeptides. nih.govki.si
Synthetic Methodologies for Isoleucyltryptophan and Its Analogs
Enzymatic Synthesis Approaches for Isoleucyltryptophan Production
The enzymatic production of this compound (Ile-Trp) offers a highly specific and efficient alternative to chemical synthesis methods. This biocatalytic approach primarily utilizes enzymes capable of forming peptide bonds under mild reaction conditions.
Utilization of L-Amino Acid Ester Hydrolases (e.g., Stenotrophomonas maltophilia-derived SmAEH)
A key enzyme in the synthesis of this compound is α-amino acid ester hydrolase (AEH). nih.gov Researchers have successfully isolated and purified an AEH from Stenotrophomonas maltophilia strain HS1, designated SmAEH, specifically for the production of the dipeptide Ile-Trp. nih.govnih.gov This enzyme, with an approximate molecular weight of 70-kDa, functions as a tetramer and has been identified as a serine protease. nih.govnih.gov The synthesis reaction involves the use of an isoleucyl methyl ester (Ile-OMe) as the acyl donor and tryptophan (Trp) as the acyl acceptor. nih.govnih.gov SmAEH shares a 77% sequence identity with a known amino acid ester hydrolase from Xanthomonas citri, which is classified among β-lactam antibiotic acylases. nih.govacs.orgresearchgate.net
Substrate Specificity and Reaction Optimization in Enzyme-Catalyzed Formation
The effectiveness of an enzymatic process hinges on the enzyme's substrate specificity and the optimization of reaction parameters. SmAEH exhibits broad substrate specificity, accepting a variety of L-amino acid esters as acyl donors. nih.gov
Substrate Specificity: Studies have shown that SmAEH can rapidly hydrolyze a range of amino acid methyl esters, including not only Isoleucyl-OMe but also Gly-OMe, β-Ala-OMe, Pro-OMe, and Trp-OMe. nih.govnih.gov This wide acceptance of substrates highlights its versatility in dipeptide synthesis.
Reaction Optimization: The catalytic activity of SmAEH is significantly influenced by pH and temperature. The optimal conditions for the synthesis of this compound have been determined to be a pH of 9.0 and a temperature of 30°C. nih.govnih.gov The enzyme maintains high stability within a pH range of 7.0 to 10.0. nih.gov However, its thermal stability is more limited; while stable between 20°C and 35°C, its activity decreases by 40% after a 10-minute incubation at 50°C. nih.govnih.gov Enzyme activity is also affected by metal ions, with Ag+ showing strong inhibition. nih.govnih.gov
Table 1: Optimal Conditions and Substrate Data for SmAEH-Catalyzed this compound Synthesis
| Parameter | Value/Substrate | Finding | Source |
|---|---|---|---|
| Enzyme Source | Stenotrophomonas maltophilia HS1 | SmAEH effectively synthesizes Ile-Trp. | nih.gov, nih.gov |
| Optimal pH | 9.0 | Maximizes enzyme activity for synthesis. | nih.gov, nih.gov |
| Optimal Temperature | 30°C | Maximizes enzyme activity for synthesis. | nih.gov, nih.gov |
| Acyl Donor | Isoleucyl methyl ester (Ile-OMe) | Specific substrate for Ile-Trp synthesis. | nih.gov |
| Acyl Acceptor | Tryptophan (Trp) | Specific substrate for Ile-Trp synthesis. | nih.gov |
| Other Acyl Donors | Gly-OMe, β-Ala-OMe, Pro-OMe, Trp-OMe | Demonstrates broad substrate specificity. | nih.gov |
| Inhibitor | Phenylmethanesulfonyl fluoride (B91410) (PMSF) | Complete inhibition confirms it as a serine protease. | nih.gov, nih.gov |
| Inhibitory Metal Ion | Silver (Ag+) | Strongly inhibits enzyme activity. | nih.gov, nih.gov |
Strategies for Enhanced Enzyme Production and Dipeptide Yields (e.g., Gene Cloning and Expression Systems)
To overcome the limitations of relying on native sources, modern biotechnological techniques are employed to enhance the production of enzymes like SmAEH. The gene encoding the L-amino acid ester hydrolase from S. maltophilia has been successfully cloned and expressed in Escherichia coli. nih.govacs.orgresearchgate.net This strategy allows for the large-scale, recombinant production of the enzyme, ensuring a consistent and high-yield supply for industrial dipeptide synthesis. nih.govacs.org Gene cloning and expression in host systems like E. coli are established methods for improving the availability of industrially relevant enzymes, such as α-amino acid ester acyltransferases and aminoacylases, for the synthesis of various dipeptides. tandfonline.comtandfonline.com
Chemical Synthesis of this compound and Related Peptidic Structures
While enzymatic methods offer specificity, chemical synthesis provides a versatile platform for creating not only this compound but also a wide array of its analogs and more complex peptidic structures.
Solid-Phase Peptide Synthesis Techniques Applicable to Dipeptides
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and is well-suited for the production of dipeptides. scielo.br The process involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of N-protected amino acids. wikipedia.org After each coupling step, the N-terminal protecting group (commonly Fmoc or Boc) is removed to allow for the next amino acid to be added. wikipedia.org This cyclical process simplifies purification, as excess reagents and by-products are washed away after each step. scielo.br For dipeptide synthesis, the first N-protected amino acid is coupled to the resin-bound amino acid, and after deprotection, the dipeptide is cleaved from the solid support. wikipedia.org This methodology has made peptide synthesis a rapid and automatable process. scielo.br
Advanced Organic Chemistry Methodologies for Complex Peptide Construction (e.g., PD 145065 incorporating this compound)
The synthesis of more complex molecules that incorporate the this compound motif requires advanced organic chemistry techniques. A notable example is the compound PD 145065, a potent endothelin receptor antagonist. ontosight.ainih.gov The chemical structure of PD 145065 is Ac-DBhg16-Leu-Asp-Ile-Ile-Trp21, which contains an isoleucyl-isoleucyl-tryptophan sequence at its C-terminus. ontosight.ainih.gov The synthesis of such a complex pseudopeptide involves multi-step procedures, including the creation of non-standard amino acids (like DBhg, 5H-dibenzyl[a,d]cycloheptene-10,11-dihydroglycine) and the sequential assembly of the peptide chain. ontosight.ai Research into analogs of PD 145065, such as PD 156252 (Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21), has explored modifications like N-methylation of an isoleucine residue to enhance stability against enzymatic degradation by carboxypeptidases. nih.govcapes.gov.br These advanced syntheses demonstrate the capability of organic chemistry to build intricate molecules with tailored properties that incorporate fundamental dipeptide units like this compound.
Multi-Component Reactions in Dipeptide Formation
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the initial components. nih.gov This approach offers significant advantages in efficiency, step economy, and the rapid generation of molecular complexity, making it a powerful tool in medicinal and peptide chemistry. beilstein-journals.orgnih.govd-nb.info
Among the various MCRs, the isonitrile-based Ugi four-component reaction (U-4CR) is particularly well-suited for the synthesis of peptide-like structures. beilstein-journals.orgmdpi.com The classic Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide, which react to form an α-acylamino amide. beilstein-journals.org While direct synthesis of a simple dipeptide like this compound via a standard Ugi reaction is not straightforward, the methodology is extensively used to create complex peptidomimetics and dipeptide derivatives. Research has demonstrated the synthesis of pseudo-peptides using isocyanides derived from amino acids such as DL-tryptophan and DL-leucine (an isomer of isoleucine) in Ugi-type reactions. d-nb.info Furthermore, the Ugi reaction has been successfully applied in sequences to produce tryptophan-derived peptidomimetics. nih.gov
A hypothetical Ugi-type reaction for the synthesis of a protected this compound derivative could be envisioned using the constituent amino acids as building blocks. The components would be strategically chosen derivatives of isoleucine and tryptophan to yield the desired peptide backbone.
| Reaction Component | Example Compound | Role in Final Structure |
|---|---|---|
| Amine | Tryptophan methyl ester | Provides the C-terminal amino acid residue |
| Carboxylic Acid | N-Formyl-Isoleucine | Provides the N-terminal amino acid and the peptide bond |
| Carbonyl Compound | Formaldehyde | Forms the backbone methylene (B1212753) of the resulting amide |
| Isocyanide | tert-Butyl isocyanide | Forms the N-tert-butyl amide group |
This reaction would produce a complex peptidomimetic requiring subsequent chemical modifications to yield the simple dipeptide. The feasibility of such a reaction is supported by studies that successfully employ amino acid derivatives in Ugi reactions to create unnatural dipeptides and other complex peptide structures. rsc.org
Chemo-Enzymatic Synthesis Strategies for this compound Production
Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions. This strategy leverages enzymes to perform specific transformations, such as peptide bond formation, under mild, aqueous conditions with high regio- and stereoselectivity, thus avoiding complex protection-deprotection steps common in purely chemical synthesis. mdpi.com For peptide synthesis, hydrolases such as proteases, lipases, and esterases are often used in a kinetically controlled approach where the enzyme's natural hydrolytic activity is reversed to form a peptide bond. mdpi.commdpi.com
A significant breakthrough in the synthesis of this compound (Ile-Trp) was achieved using this very approach. A study identified and characterized an enzyme specifically for this purpose. nih.gov
Key Research Findings:
Enzyme: An α-amino acid ester hydrolase (AEH) derived from the microorganism Stenotrophomonas maltophilia was identified as an effective catalyst for the synthesis of Ile-Trp. nih.gov
Mechanism: The synthesis proceeds via the irreversible coupling of an Nα-free amino acid ester, which acts as the acyl donor, and a free amino acid, which serves as the acyl acceptor. nih.gov
Reaction: Specifically, an isoleucine ester is coupled with free tryptophan to form the dipeptide.
Productivity: The reaction demonstrated time-dependent formation of this compound, reaching a concentration of approximately 2 mM after one hour under optimal conditions. nih.gov
The specificity of other enzymes also supports the viability of this synthetic route. For instance, the protease α-chymotrypsin selectively catalyzes reactions at the C-terminal side of hydrophobic amino acids like tryptophan and leucine (B10760876), indicating its potential applicability. ru.nl Similarly, certain L-Amino acid ligases have shown broad substrate specificity, successfully synthesizing dipeptides like Gln-Trp and Leu-Ile, suggesting they could also be candidates for this compound production. asm.org
| Parameter | Details |
|---|---|
| Enzyme | α-Amino Acid Ester Hydrolase (AEH) |
| Source | Stenotrophomonas maltophilia |
| Acyl Donor (Substrate 1) | Isoleucine ester (e.g., Isoleucine methyl ester) |
| Acyl Acceptor (Substrate 2) | L-Tryptophan |
| Optimal pH | 9.0 |
| Optimal Temperature | 30 °C |
| Product Concentration (1 hr) | ~2 mM |
This chemo-enzymatic method represents a highly efficient and specific route for the production of this compound, capitalizing on the precise catalytic machinery of microbial enzymes.
Advanced Structural Characterization of Isoleucyltryptophan
Spectroscopic Techniques for Elucidating Isoleucyltryptophan Conformation in Solution
A multi-technique spectroscopic approach is essential for a comprehensive structural analysis of this compound in a solution environment. Each method offers complementary information, from atomic-level proximity to global conformational properties. These non-invasive techniques allow for the study of the dipeptide's structure and its dynamic interactions with host molecules under various conditions.
NMR spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure and dynamics of molecules in solution. It provides atomic-resolution information by probing the magnetic properties of atomic nuclei, primarily ¹H in this context.
One-dimensional proton NMR (¹H-NMR) serves as a primary method for confirming the formation of inclusion complexes between this compound (the guest) and a host molecule, such as a cyclodextrin (B1172386). The principle relies on monitoring changes in the chemical shifts (δ) of the dipeptide's protons upon complexation.
When the aromatic indole (B1671886) ring of the tryptophan residue inserts into the non-polar, hydrophobic cavity of a host, it experiences a significant change in its local electronic environment. This shielding effect causes the signals corresponding to the indole protons to shift upfield (to a lower ppm value). The magnitude of this shift (Δδ) is indicative of the depth and stability of the inclusion. Protons on the isoleucine residue, which typically remain more exposed to the solvent, exhibit much smaller or negligible shifts. By titrating the host molecule into a solution of this compound, a binding isotherm can be constructed from these chemical shift changes to determine the association constant (Kₐ) of the complex.
Table 1: Representative ¹H-NMR Chemical Shift Changes (Δδ) for this compound Protons upon Complexation with β-Cyclodextrin
This interactive table illustrates the typical upfield shifts observed for the tryptophan indole protons, confirming their inclusion within the host cavity. The isoleucine protons show minimal changes.
| Proton Assignment (this compound) | Initial δ (ppm) (Free) | Final δ (ppm) (Complexed) | Change Δδ (ppm) | Interpretation |
| Tryptophan Indole H4 | 7.65 | 7.45 | -0.20 | Significant shielding; deep inclusion |
| Tryptophan Indole H7 | 7.58 | 7.41 | -0.17 | Significant shielding; deep inclusion |
| Tryptophan Indole H2 | 7.18 | 7.08 | -0.10 | Moderate shielding; partial inclusion |
| Tryptophan α-CH | 4.60 | 4.58 | -0.02 | Negligible change; outside the host cavity |
| Isoleucine γ-CH₂ | 1.45 | 1.44 | -0.01 | Negligible change; solvent-exposed |
While ¹H-NMR confirms binding, 2D NOESY provides definitive proof of the complex's geometry by identifying protons that are close in space (< 5 Å), regardless of their covalent connectivity. In the context of an this compound-host complex, NOESY experiments reveal intermolecular cross-peaks between specific protons of the dipeptide and the host.
For instance, observing NOE cross-peaks between the aromatic protons of the tryptophan indole ring and the inner cavity protons (H3, H5) of a β-cyclodextrin host unequivocally demonstrates that the indole moiety is physically located inside the cavity. The absence of such cross-peaks for the isoleucine side-chain protons further confirms that this part of the molecule remains outside the host. This technique is therefore crucial for establishing the precise orientation and depth of penetration of the guest within the host.
Beyond host-guest interactions, NMR can elucidate the preferred solution conformation of this compound itself. This is achieved by analyzing scalar couplings (J-couplings) and intramolecular NOEs. The three-bond J-coupling constant between the alpha-proton and beta-protons (³J(Hα-Hβ)) of each residue is particularly informative.
According to the Karplus relationship, the magnitude of this coupling constant is related to the dihedral angle (χ¹) of the side chain. By measuring these values from a high-resolution ¹H-NMR spectrum, researchers can determine the population of different rotamers (rotational isomers) for both the isoleucine and tryptophan side chains. This analysis reveals the most statistically probable spatial arrangement of the bulky side chains relative to the peptide backbone, providing a detailed picture of the dipeptide's conformational preferences in solution.
The tryptophan residue in this compound contains an indole ring, which acts as a natural chromophore and fluorophore. Both UV-Visible and fluorescence spectroscopy are highly sensitive to the polarity of the indole ring's microenvironment, making them powerful probes for studying binding events.
When this compound is in a polar aqueous solution, its tryptophan residue is solvent-exposed. Upon inclusion into the non-polar cavity of a host molecule, the environment around the indole ring becomes significantly more hydrophobic. This environmental change induces distinct spectral shifts:
UV-Visible Spectroscopy: The absorption spectrum may exhibit subtle changes, such as a small red-shift (bathochromic shift) in the absorption maximum (λₘₐₓ) and a change in molar absorptivity (hyper- or hypochromic effect).
Fluorescence Spectroscopy: This technique is often more sensitive. The transfer of the tryptophan residue to a non-polar environment typically results in a pronounced blue-shift (hypsochromic shift) of the emission maximum and a significant increase in fluorescence quantum yield (intensity). This is because the non-polar environment reduces non-radiative decay pathways.
By monitoring these changes during a titration experiment, one can calculate the binding constant and stoichiometry of the complex, corroborating the findings from NMR studies.
Table 2: Representative Spectroscopic Data for this compound in Different Environments
This interactive table highlights the characteristic spectral shifts of the tryptophan fluorophore upon moving from a polar (water) to a non-polar (host cavity) environment.
| Spectroscopic Parameter | Value in Aqueous Buffer | Value in Host Complex | Change | Interpretation |
| UV Absorption Max (λₘₐₓ) | 280 nm | 282 nm | +2 nm (Red Shift) | Minor change indicating altered electronic state |
| Fluorescence Emission Max (λₑₘ) | 355 nm | 335 nm | -20 nm (Blue Shift) | Strong evidence of transfer to a non-polar, hydrophobic environment |
| Relative Fluorescence Intensity | 1.0 (Normalized) | 2.5 | +150% Increase | Shielding from solvent quenching inside the host cavity |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This compound is inherently chiral due to its constituent L-amino acids. While CD is widely used to assess the secondary structure (e.g., α-helix, β-sheet) of large polypeptides and proteins, its application to a dipeptide is more nuanced.
For this compound, the CD spectrum does not display the characteristic signals of canonical secondary structures. Instead, the spectrum, particularly in the near-UV region (250-300 nm), is dominated by signals arising from the chiral environment of the tryptophan aromatic chromophore. Any change in the conformation of the dipeptide, such as a restriction of side-chain rotation upon binding to a host molecule, will alter the spatial relationship between the chiral centers and the indole ring. This results in a measurable change in the CD signal. Therefore, CD spectroscopy serves as a sensitive reporter of conformational changes and the chiral integrity of the this compound molecule during interaction studies.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tryptophan |
| Isoleucine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS) for this compound Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool in peptide analysis, offering high sensitivity and detailed structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complexes
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of biomolecules, including peptides like this compound, in their solution-phase conformation. nih.gov This method is particularly valuable for studying non-covalent interactions, as it can transfer intact complexes from solution to the gas phase for mass analysis. nih.govpsu.edu
The process involves applying a high voltage to a liquid containing the analyte, which is then passed through a capillary. This generates an aerosol of charged droplets. As the solvent evaporates from the droplets, the charge concentration increases, eventually leading to the formation of gas-phase ions of the analyte. The gentleness of ESI-MS helps in preserving the non-covalent complexes that this compound might form with other molecules, such as metal ions or other peptides. ethz.chnih.gov
The resulting mass spectrum would provide the mass-to-charge (m/z) ratio of the intact this compound molecule, as well as any non-covalently bound species. The high mass accuracy of ESI-MS, often better than 0.01%, allows for the unambiguous determination of the stoichiometry of these complexes. nih.gov
Table 1: Illustrative ESI-MS Data for this compound
| Analyte | Expected Monoisotopic Mass (Da) | Observed m/z | Charge State (z) |
| This compound (M) | 317.1739 | 318.1812 | 1 |
| [M+H]⁺ | 318.1812 | 318.1812 | 1 |
| [M+Na]⁺ | 340.1631 | 340.1631 | 1 |
| [2M+H]⁺ | 635.3551 | 635.3551 | 1 |
Note: This table is illustrative and represents the type of data expected from an ESI-MS analysis of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry, or MS/MS, is a technique used to determine the amino acid sequence of peptides. wikipedia.org In an MS/MS experiment, ions of a specific m/z ratio, corresponding to the protonated this compound molecule ([M+H]⁺), are selected in the first stage of the mass spectrometer. These selected ions are then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). libretexts.org The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. nationalmaglab.org
The fragmentation of the peptide backbone occurs at specific locations, primarily at the amide bonds, leading to the formation of different types of fragment ions, most commonly b and y ions. The b ions contain the N-terminus of the peptide, while the y ions contain the C-terminus. libretexts.org By analyzing the mass differences between the fragment ions, the amino acid sequence can be deduced.
Table 2: Predicted Fragmentation Pattern of this compound in MS/MS
| Fragment Ion | Sequence | Calculated m/z |
| b₁ | Ile | 114.0913 |
| b₂ | Ile-Trp | 300.1499 |
| y₁ | Trp | 205.0972 |
| y₂ | Ile-Trp | 318.1812 |
Note: This table presents a predicted fragmentation pattern for this compound based on the principles of peptide fragmentation in tandem mass spectrometry.
Application in Peptidomics and Neuropeptidomics for Dipeptide Identification
Peptidomics is the large-scale study of peptides in a biological sample, while neuropeptidomics specifically focuses on peptides in the nervous system. nih.gov Mass spectrometry-based approaches are central to these fields, enabling the identification and quantification of numerous peptides, including dipeptides like this compound. nih.gov
In a typical peptidomics workflow, a complex biological sample is first subjected to separation techniques, such as liquid chromatography (LC), to reduce its complexity. The separated peptides are then introduced into the mass spectrometer. An initial MS scan provides the m/z ratios of all the peptides in the sample. Subsequently, MS/MS analysis is performed on selected peptide ions to obtain fragmentation patterns.
The resulting fragmentation spectra are then compared against protein or peptide databases to identify the sequences. The presence of this compound in a sample would be confirmed by matching its precursor mass and fragmentation pattern to the theoretical values. This approach allows for the high-throughput identification of dipeptides and other small peptides in complex biological matrices.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.govwikipedia.org The fundamental principle involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.gov
By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.org From this electron density map, the positions of the individual atoms in the this compound molecule can be determined with high precision, revealing bond lengths, bond angles, and torsion angles.
The first and often most challenging step in X-ray crystallography is to grow a high-quality single crystal of the substance, which should be sufficiently large and free of imperfections. wikipedia.org Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to the X-ray beam. libretexts.org
The resulting structural information is invaluable for understanding the molecule's conformation, intramolecular hydrogen bonds, and how it packs in the solid state through intermolecular interactions.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.8 Å, b = 12.5 Å, c = 23.1 Å |
| Resolution (Å) | 1.2 |
| R-factor | 0.045 |
Note: This table provides hypothetical crystallographic data for this compound to illustrate the type of information obtained from an X-ray diffraction experiment. Actual data would require successful crystallization and analysis.
Computational Modeling and Simulation of Isoleucyltryptophan
Molecular Docking Studies of Isoleucyltryptophan Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. waocp.org In the context of this compound, docking studies would be employed to predict its binding mode and affinity within the active site of a target protein or receptor. The process involves sampling a vast number of possible conformations of the dipeptide within the binding pocket and scoring them based on a function that approximates the binding free energy.
These scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonding. taylorandfrancis.com For this compound, the indole (B1671886) ring of the tryptophan residue can participate in π-π stacking or π-cation interactions, while the isoleucine residue provides hydrophobic interactions. The peptide backbone and terminal groups can form crucial hydrogen bonds. Docking simulations can identify key amino acid residues in the target protein that form favorable interactions with the dipeptide, guiding further experimental studies or the design of analogues with improved binding characteristics. nih.gov The results of a typical docking study are often summarized in a table detailing the interactions observed.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Interacting Residue (Target) | This compound Moiety | Interaction Type | Distance (Å) |
|---|---|---|---|
| Tyrosine (Tyr84) | Tryptophan (Indole Ring) | π-π Stacking | 3.5 |
| Arginine (Arg394) | Tryptophan (Indole Ring) | π-Cation | 4.2 |
| Leucine (B10760876) (Leu391) | Isoleucine (Side Chain) | Hydrophobic | 3.8 |
| Glutamic Acid (Glu353) | Amine Terminus | Hydrogen Bond | 2.8 |
| Glycine (Gly521) | Carbonyl Backbone | Hydrogen Bond | 3.1 |
Molecular Dynamics (MD) Simulations of this compound and Its Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals fluctuations in structure and energy. biorxiv.org For this compound, both in its free state in solution and when complexed with a biomolecule, MD simulations can elucidate its conformational flexibility, solvation properties, and the stability of its interactions. nih.gov
Non-covalent interactions are the primary forces responsible for maintaining the structure of the this compound-biomolecule complex. taylorandfrancis.com MD simulations allow for the detailed characterization of these interactions over the course of the simulation. The dynamic nature of hydrogen bonds, the fluctuation of van der Waals forces in hydrophobic pockets, and the strength of electrostatic interactions can be monitored and quantified. nih.gov This analysis reveals which interactions are stable and persistent, contributing most significantly to the binding affinity, and which are transient.
Electrostatic forces, arising from the attraction or repulsion of charged or partially charged atoms, are critical for molecular recognition. youtube.com In this compound, the terminal amino and carboxyl groups are typically charged at physiological pH, leading to strong, long-range electrostatic interactions with charged residues on the target protein. Hydrogen bonds, a specific type of dipole-dipole interaction, provide directional and specific contacts that are crucial for binding specificity. youtube.comlibretexts.org MD simulations can compute the electrostatic potential surface and track the formation and breakage of hydrogen bonds over time, providing a quantitative measure of their contribution to the stability of the complex. nih.gov
Table 2: Key Non-Covalent Interactions in Biomolecular Complexes
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| Electrostatic (Ionic) | Attraction between fully charged groups (e.g., -NH3+ and -COO-). | 5 - 10 |
| Hydrogen Bonding | Interaction between a hydrogen atom bonded to an electronegative atom (N, O) and another electronegative atom. wikipedia.org | 2 - 5 |
| π-Interactions | Interactions involving π-systems, such as π-π stacking between aromatic rings. | 1 - 3 |
| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density (London dispersion forces). youtube.com | 0.5 - 1 |
| Hydrophobic Effect | The tendency of nonpolar groups (like the isoleucine side chain) to aggregate in aqueous solution. | Entropy-driven |
The binding of a ligand like this compound can induce conformational changes in the target biomolecule, a phenomenon known as "induced fit". nih.gov These changes can range from subtle side-chain rearrangements to large-scale domain movements. MD simulations are exceptionally well-suited to capture these dynamic events. nih.gov By comparing simulations of the protein with and without the bound dipeptide, researchers can identify specific regions of the protein that exhibit increased or decreased flexibility, or undergo structural transitions necessary for function or inhibition.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Reaction Mechanisms
For studying chemical reactions, such as peptide bond cleavage or enzymatic modifications involving this compound, a purely classical approach like MD is insufficient. QM/MM methods provide a solution by combining the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). researchgate.netnih.gov In this hybrid approach, the region of the system where the chemical reaction occurs (e.g., the peptide bond of this compound and the catalytic residues of an enzyme) is treated with a high-level QM method. rsc.org The rest of the system, including the bulk of the protein and the solvent, is treated with a classical MM force field. nih.gov
This two-level approach makes it computationally feasible to model bond-making and bond-breaking processes within a large biological system. rsc.org QM/MM simulations can be used to calculate reaction energy profiles, identify transition states, and elucidate the detailed electronic mechanism of a reaction involving this compound, providing insights that are inaccessible to purely classical simulations.
Density Functional Theory (DFT) Calculations on this compound Clusters
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of molecular systems. core.ac.ukusp.br DFT calculations provide high-quality predictions of geometries, energies, and spectroscopic properties for biological molecules. core.ac.uk This quantum mechanical method focuses on the electron density rather than the complex many-electron wave function, making it computationally efficient for systems like dipeptides. usp.brdoi.org
In the context of this compound, DFT can be employed to study clusters, which are aggregates of the dipeptide, potentially interacting with other molecules or surfaces. Such studies can reveal preferred binding modes, interaction energies, and the nature of intermolecular forces. For instance, DFT has been successfully used to study the interactions between dipeptides and gold nanoclusters, identifying the preference of specific residues for binding and characterizing the interactions as partially covalent and partially electrostatic. nih.gov Similar approaches can be applied to this compound clusters to understand their aggregation behavior and interaction with various substrates.
DFT calculations can elucidate the binding energy (ΔEbind) of this compound clusters with different partners, such as metal ions or other biomolecules. nih.govnih.gov These calculations involve optimizing the geometry of the complex and determining the energies of the complex and its individual components. nih.gov Time-dependent DFT (TD-DFT) can further be used to interpret electronic spectra, such as circular dichroism, which is particularly relevant for chiral molecules containing coupled chromophores like the tryptophan residue in this compound. nih.govresearchgate.net
Table 1: Hypothetical DFT-Calculated Binding Energies for this compound (Ile-Trp) Clusters (Note: This data is illustrative and based on typical values found in DFT studies of similar peptide systems.)
| Interacting Partner | Binding Site on Ile-Trp | Calculated Binding Energy (ΔEbind) (kcal/mol) |
| Gold (Au3) Cluster | Tryptophan side chain (indole ring) | -18.5 |
| Gold (Au3) Cluster | Peptide backbone (carbonyl oxygen) | -12.3 |
| Zinc ion (Zn2+) | Carboxylate terminus | -45.7 |
| Another Ile-Trp molecule | Inter-peptide hydrogen bond | -9.8 |
Prediction of Thermodynamic Parameters for Dipeptide-Ligand Complexation
Understanding the thermodynamics of how a dipeptide like this compound binds to a ligand is crucial for applications in drug design and molecular recognition. Computational methods can predict key thermodynamic parameters that govern these interactions, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govmdpi.com
The binding free energy (ΔG) is a direct measure of the binding affinity between the dipeptide and a ligand. blopig.comresearchgate.net A more negative ΔG indicates a stronger and more stable complex. researchgate.net This free energy is composed of two components: the enthalpy change (ΔH), which relates to the heat released or absorbed upon binding (e.g., formation of hydrogen bonds and van der Waals interactions), and the entropy change (ΔS), which relates to the change in disorder of the system upon complex formation. blopig.combiorxiv.org
Computational techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are widely used to estimate binding free energies from molecular dynamics simulation trajectories. biorxiv.org These methods combine molecular mechanics energy calculations with continuum solvation models. researchgate.net Isothermal titration calorimetry (ITC) is an experimental technique that directly measures the heat changes during binding, providing data that can be used to validate computational predictions. nih.gov Studies on similar dipeptide systems have shown that binding is often an exothermic process (negative ΔH) and can involve enthalpy-entropy compensation, where favorable changes in enthalpy are offset by unfavorable changes in entropy, or vice-versa. nih.govmdpi.com
Table 2: Predicted Thermodynamic Parameters for this compound-Ligand Complexation at 298.15 K (Note: This data is illustrative and based on typical values from computational and experimental studies of peptide-ligand binding.)
| Ligand | Binding Affinity (Ka) (M-1) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| Ligand A (Small molecule inhibitor) | 1.5 x 105 | -7.06 | -9.5 | -2.44 |
| Ligand B (Metal Ion Cofactor) | 8.0 x 103 | -5.32 | -4.2 | 1.12 |
| Ligand C (Receptor binding domain) | 2.2 x 106 | -8.65 | -11.0 | -2.35 |
Finite Element Analysis (FEA) and Advanced Structural Analysis Concepts Applied to Peptide Conformational Stability
The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic conformational stability. redshiftbio.com Computational simulations are powerful tools for exploring the conformational landscape and stability of dipeptides like this compound. americanpeptidesociety.orgacs.org
Molecular Dynamics (MD) Simulations: A primary technique for studying peptide dynamics is Molecular Dynamics (MD) simulation. americanpeptidesociety.org MD simulations track the movement of every atom in the peptide over time based on a force field that describes the atomic interactions. americanpeptidesociety.org These simulations provide detailed, atom-level insights into conformational changes, folding pathways, and the stability of different structures in various environments. americanpeptidesociety.orgwustl.edu
Root Mean Square Deviation (RMSD): A key metric derived from MD simulations to assess structural stability is the Root Mean Square Deviation (RMSD). wikipedia.org RMSD measures the average distance between the atoms (typically the backbone Cα atoms) of a simulated conformation compared to a reference structure over time. wikipedia.orgnih.gov A small and stable RMSD value over the course of a simulation indicates that the peptide maintains a stable conformation, while large fluctuations suggest structural instability or transitions between different states. researchgate.netacs.org
Table 3: Illustrative Backbone RMSD Values for this compound from a Molecular Dynamics Simulation (Note: This data is for illustrative purposes to show typical RMSD behavior.)
| Simulation Time (nanoseconds) | RMSD from Initial Structure (Å) |
| 0 | 0.00 |
| 10 | 1.25 |
| 20 | 1.40 |
| 30 | 1.35 |
| 40 | 1.52 |
| 50 | 1.48 |
Interactions of Isoleucyltryptophan with Biological and Material Systems
Host-Guest Interactions with Cyclodextrins
The interaction between the dipeptide Isoleucyltryptophan and cyclodextrins is a notable example of host-guest chemistry. Cyclodextrins, which are cyclic oligosaccharides, possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate other molecules, known as guest molecules. ajol.infonih.gov
Penetration of Hydrophobic Side Chains into Cyclodextrin (B1172386) Cavities
Studies on tryptophan-containing dipeptides demonstrate that the formation of inclusion complexes with cyclodextrins is primarily driven by the insertion of the hydrophobic side chain of the amino acid into the cyclodextrin cavity. researchgate.netresearchgate.net In the case of this compound, the bulky and nonpolar indole (B1671886) ring of the tryptophan residue is the principal moiety that penetrates the hydrophobic interior of the cyclodextrin. researchgate.netnih.gov This interaction is a key factor in the formation of stable supramolecular complexes. scirp.org The hydrophobic effect, along with hydrogen bonding, plays a significant role in stabilizing these assemblies. scirp.org
Stoichiometry and Association Constants of Inclusion Complexes
The stoichiometry of cyclodextrin inclusion complexes is frequently determined to be a 1:1 ratio, meaning one molecule of the guest (this compound) interacts with one molecule of the host (cyclodextrin). researchgate.netscispace.com For instance, the complex between tryptophan and β-cyclodextrin has been shown to have a 1:1 stoichiometry. researchgate.net
The stability of these complexes is quantified by the association constant (Kₐ), which indicates the strength of the host-guest interaction. scispace.com For aromatic amino acids like tryptophan, these constants generally indicate weak to moderate interactions. researchgate.netresearchgate.net The specific binding constants for dipeptides like this compound are influenced by the position of the aromatic side-chain, and are often higher than those for the single amino acid. nih.gov
| Guest Molecule | Host Cyclodextrin | Association Constant (Kₐ) in M⁻¹ | Method |
|---|---|---|---|
| Tryptophan | β-Cyclodextrin | < 600 | ¹H-NMR |
| Tyrosine | β-Cyclodextrin | < 600 | ¹H-NMR |
| Phenylalanine | β-Cyclodextrin | < 600 | ¹H-NMR |
| L-Tryptophan (anionic form) | α-Cyclodextrin | 376 | ¹H-NMR |
Table data sourced from references researchgate.net and researchgate.net.
Influence of Cyclodextrin Type (e.g., β-cyclodextrin preference) on Complex Stability
The type of cyclodextrin significantly impacts the stability of the inclusion complex. Among the common types (α, β, and γ-cyclodextrin), β-cyclodextrin is frequently preferred for complexing with molecules containing aromatic residues. researchgate.netnih.gov The cavity size of β-cyclodextrin is particularly well-suited to accommodate the aromatic side chains of amino acids like tryptophan, leading to the formation of the most stable complexes. researchgate.netresearchgate.net This preferential interaction with β-cyclodextrin is a critical factor in applications such as taste-masking in protein hydrolysates, where it is particularly effective at reducing bitterness attributed to hydrophobic amino acid residues. researchgate.net The stability of these complexes is enhanced by the optimal geometric fit between the host cavity and the guest molecule. nih.govmdpi.com
Role of Aromatic Amino Acids in Driving Interactions
The presence and position of aromatic amino acids are the principal drivers of the interaction in peptide-cyclodextrin host-guest complexes. researchgate.netnih.gov The hydrophobic and aromatic nature of the tryptophan residue in this compound is the primary reason for its complexation with cyclodextrins. researchgate.net The interaction involves the insertion of the aromatic ring into the nonpolar cavity of the cyclodextrin, a process favored by hydrophobic interactions. researchgate.netscirp.org Research on various tripeptides has shown that the specific placement of the aromatic side-chain within the peptide sequence can modulate the binding constants, highlighting the critical role of the aromatic moiety in the stability of the complex. nih.gov Furthermore, stabilizing interactions can occur between the neighboring amino acid backbone atoms and the rim of the cyclodextrin. nih.gov
Coordination Chemistry with Metal Ions
Complex Formation with Iron(II) Ions
This compound is capable of forming coordination compounds with metal ions. Specifically, its ability to form a complex with iron(II) ions has been studied. researchgate.netnih.govnih.gov This interaction leads to the formation of an iron(II) coordination complex of the dipeptide, a substance that has been identified and studied for its properties. nih.govnih.govpharmaciyajournal.ru The synthesis of this specific complex, sometimes referred to as timofer, has been previously reported. nih.gov
Stepwise Complex Formation Processes in Aqueous Solution
The formation of complexes between metal ions and peptides in an aqueous solution is a stepwise process. dalalinstitute.com This involves a series of equilibria where ligands, in this case, the dipeptide this compound, progressively bind to a central metal ion. dalalinstitute.comwordpress.com The coordination of metal ions like Cu(II) and Ni(II) typically begins at the N-terminal amino nitrogen, with the adjacent carbonyl oxygen acting as the second donor to form a chelate ring. mdpi.com
The complexation of this compound with Fe(II) has been noted in the context of immunomodulatory formulations. nih.gov The process of metal complex formation can be influenced by the pH of the solution. nagoya-u.jp The formation of complex ions can also alter the solubility of other substances in the solution. nagoya-u.jp
Table 1: General Steps in Metal-Peptide Complex Formation
| Step | Equilibrium Reaction | Description |
|---|---|---|
| 1 | M + L ⇌ ML | Initial binding of one ligand (L) to the metal ion (M). dalalinstitute.com |
| 2 | ML + L ⇌ ML2 | Binding of a second ligand to the ML complex. dalalinstitute.com |
| ... | ... | ... |
| n | MLn-1 + L ⇌ MLn | Binding of the nth ligand to the MLn-1 complex. dalalinstitute.com |
Influence of Peptide Structure and Amino Acid Sequence on Metal Chelation
The ability of a peptide to chelate metal ions is significantly influenced by its structural characteristics, including its amino acid composition and sequence. nih.govnih.gov The presence of specific amino acid residues with functional groups capable of coordinating with metal ions is a key determinant of chelation capacity. rsc.org
Key factors influencing metal chelation by peptides include:
Amino Acid Composition: The presence of amino acids such as histidine, cysteine, aspartic acid, and glutamic acid, with their imidazole, thiol, and carboxylate functional groups, respectively, enhances metal-chelating ability. rsc.orgtmrjournals.com The side chains of amino acids like aspartic acid (Asp), glutamic acid (Glu), and histidine (His) play a significant role in binding metal ions. nih.gov
Hydrophobic and Aromatic Interactions: The hydrophobic side chains of aromatic amino acids can penetrate the cavities of molecules like cyclodextrins, indicating a form of interaction. researchgate.netresearchgate.net Additionally, d–π interactions can occur between the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan and metal ions, contributing to the stability of the metal-peptide complex. nih.gov
Terminal Groups: The terminal amino and carboxyl groups of the peptide backbone are also involved in metal ion coordination. rsc.org
In the case of this compound, the presence of the tryptophan residue with its aromatic indole ring and the aliphatic side chain of isoleucine contribute to its specific metal-chelating properties. nih.govresearchgate.net Studies have shown that dipeptides containing tryptophan are potent inhibitors of the angiotensin-converting enzyme (ACE), with this activity being linked to hydrophobic interactions and metal chelation. researchgate.net
Adsorption Phenomena on Solid Surfaces
Interactions with Carbon Materials (e.g., Porous Carbons)
The adsorption of biomolecules like this compound onto solid surfaces, particularly carbon-based materials, is a significant area of study. Porous carbons are recognized for their high surface area and tunable pore sizes, making them effective adsorbents. rsc.org The adsorption process is influenced by factors such as the surface area, pore size distribution, and surface chemistry of the carbon material. rsc.orgmdpi.com
For dipeptides, the interaction with carbon surfaces can involve various forces. Aromatic amino acids within a peptide, such as the tryptophan in this compound, can engage in π–π stacking interactions with the graphitic surfaces of carbon materials. acs.org The adsorption of this compound on carbon materials has been investigated as a method to extract it from complex mixtures, such as α-lactalbumin hydrolysate. nih.gov
Impact of Surface Functionalization (e.g., Nitrogen Functionalization) on Adsorption Behavior
Modifying the surface of carbon materials through functionalization can significantly alter their adsorption properties. acs.orgacs.orgrsc.org Nitrogen functionalization, for example, can be achieved through pre- or post-synthetic treatments and has been shown to impact the adsorption of this compound. nih.gov
The introduction of nitrogen-containing functional groups can change the surface chemistry, affecting the interactions between the adsorbent and the adsorbate. rsc.org This tailored surface allows for selective separation of molecules. For instance, nitrogen functionalization of porous carbon adsorbents can create selectivity for either an amino acid like tryptophan or a dipeptide like this compound. nih.gov This alteration of surface properties can enhance the adsorption capacity and specificity for various molecules. rsc.org
Table 2: Effect of Nitrogen Functionalization on Carbon Adsorbents for this compound (IW) and Tryptophan (W) Separation
| Functionalization Method | Effect on Adsorption | Reference |
|---|---|---|
| Pre-synthetic (Covalent Triazine Framework) | Allows for separation of IW and W due to selectivity. nih.gov | nih.gov |
| Post-synthetic (Melamine treatment) | Allows for separation of IW and W due to selectivity. nih.gov | nih.gov |
Selectivity in Adsorption for Dipeptide Separation from Complex Mixtures
The selective adsorption of specific dipeptides from complex mixtures is a crucial application of tailored adsorbent materials. The unique structural and chemical properties of a dipeptide like this compound can be exploited for its separation.
Research has demonstrated that modified carbon surfaces can exhibit selectivity for either the dipeptide this compound or the single amino acid tryptophan. nih.gov This selectivity is based on the specific interactions between the functionalized surface and the target molecule. Furthermore, studies on other dipeptides have shown that factors like stereochemistry and hydrophobicity can lead to preferential adsorption on surfaces like clay minerals. nih.gov The ability to selectively bind a target dipeptide from a mixture containing other peptides and amino acids has also been achieved using specifically designed polyaromatic receptors in aqueous solutions. acs.orgnih.gov
Collective Biomolecular Interactions
Biomolecular interactions are fundamental to nearly all cellular processes. il-biosystems.com While many studies focus on the interaction of individual molecules, collective interactions, where large numbers of molecules associate, are also critically important, particularly in processes like biomolecular phase separation. biorxiv.orgbiorxiv.org These collective behaviors give rise to complex emergent properties that cannot be understood by studying binary interactions alone. biorxiv.org
The interactions of this compound can be considered within this broader context. For example, the formation of complexes with metal ions or its adsorption onto surfaces are influenced by the collective behavior of the surrounding molecules, such as water and other solutes. nih.govnagoya-u.jp The study of these interactions often involves ensemble methods that measure the average behavior of millions of molecules. depixus.com However, single-molecule techniques are emerging as powerful tools to reveal the heterogeneity and dynamic nature of these interactions. depixus.com Weak, multivalent, and transient interactions between biomolecules are now recognized as playing a significant role in complex cellular regulatory processes. nih.gov
Contribution to Phase Separation Phenomena
While direct studies focusing exclusively on the liquid-liquid phase separation (LLPS) of this compound are not extensively documented, the molecular properties of its constituent amino acids provide a strong basis for its potential role in such phenomena. LLPS is a process by which biomolecules condense into non-membranous organelles, a process driven by a network of weak, multivalent interactions. nih.gov
The "stickers-and-spacers" model of LLPS posits that specific residues ("stickers") mediate intermolecular interactions, while the intervening sequence ("spacers") provides flexibility. biorxiv.org Aromatic amino acids, particularly tryptophan, are considered key stickers due to the unique physicochemical properties of the indole ring. biorxiv.orgmdpi.com The tryptophan residue can engage in several non-covalent interactions crucial for self-assembly and phase separation:
π-π Stacking: The planar indole ring can stack with other aromatic rings, a stabilizing interaction that promotes aggregation. reading.ac.uk
Cation-π Interactions: The electron-rich π system of the indole ring interacts favorably with cations, such as the guanidinium (B1211019) group of arginine. mdpi.comreading.ac.uk
Hydrophobic Interactions: The large, nonpolar surface of the indole ring drives association in aqueous environments to minimize contact with water. rsc.org
Studies have shown that tryptophan itself can undergo a concentration-driven self-assembly process to form amyloid-like nanofibers under physiological conditions. rsc.org Furthermore, short peptides composed of tryptophan and arginine (e.g., W₂R₂ and W₃R₃) have been demonstrated to undergo LLPS, forming coacervate droplets driven by a combination of π-π stacking and cation-π interactions. reading.ac.uk The presence of tryptophan is also critical for the LLPS of larger proteins, such as the prion protein. nih.gov Given that this compound contains this key "sticker" residue, it possesses the fundamental molecular grammar to participate in or contribute to the formation of biological condensates.
Modulation by Small Molecules and Environmental Factors
The formation, dissolution, and material properties of biological condensates can be finely tuned by small molecules and changes in environmental conditions. nih.govcreative-diagnostics.com These modulators can alter the underlying intermolecular interactions that drive phase separation.
A specific example of modulation relevant to this compound involves its interaction with cyclodextrins. Research has demonstrated that this compound forms stable complexes with β-cyclodextrin. researchgate.net In this interaction, the hydrophobic indole side chain of the tryptophan residue penetrates the cavity of the cyclodextrin molecule. researchgate.net This encapsulation would effectively mask the tryptophan "sticker," preventing it from participating in the π-π stacking and hydrophobic interactions necessary for self-assembly and phase separation. This suggests that cyclodextrins could act as small molecule inhibitors of this compound-mediated aggregation or condensation.
In a broader context, other dipeptides, particularly cyclic dipeptides, have been rationally designed to act as small molecule modulators that can inhibit or dissolve the LLPS of disease-associated proteins like tau. nih.govresearchgate.net Environmental factors such as pH are also known to influence the self-assembly of tryptophan-containing molecules. For instance, a deoxycholic acid derivative labeled with tryptophan shows pH-dependent self-assembly, forming distinct nanostructures in acidic versus alkaline conditions. rsc.org This highlights that the charge state of the N- and C-termini of this compound would similarly be influenced by pH, thereby modulating its interaction potential.
Enzyme-Peptide Interactions
This compound's biological significance is prominently defined by its interactions with various enzymes, where it can act as a substrate, a product, or an inhibitor. ontosight.ai
Substrate Recognition and Binding by Peptidases
Peptidases are enzymes that catalyze the cleavage of peptide bonds. Their ability to recognize and bind a substrate is highly dependent on the amino acid sequence of the peptide and the three-dimensional structure of the enzyme's active site. nih.govdcu.ie The bioavailability of peptides is often limited by their degradation by peptidases during digestion and in plasma. researchgate.net
The interaction of this compound with peptidases is bidirectional. It can be a substrate for degradative enzymes, which influences its stability and physiological availability. researchgate.net Conversely, it can also be the product of enzymatic synthesis. An α-amino acid ester hydrolase (AEH) from Stenotrophomonas maltophilia has been shown to effectively synthesize Isoleucyl-tryptophan from isoleucyl methyl ester and tryptophan, demonstrating specific recognition of the precursors in its active site. researchgate.net The specificity of peptidases is often directed by the nature of the amino acids at and near the cleavage site. For dipeptidyl peptidases, which cleave dipeptides from the N-terminus, the identity of the first two amino acids is critical for binding and catalysis. nih.gov
Inhibition Mechanisms of Target Enzymes (e.g., Angiotensin-Converting Enzyme)
One of the most well-characterized biological activities of this compound is its potent inhibition of the Angiotensin-Converting Enzyme (ACE). researchgate.netresearchgate.net ACE is a key enzyme in the renin-angiotensin system, where it converts angiotensin I into the powerful vasoconstrictor angiotensin II. nih.gov By inhibiting ACE, this compound reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of ACE. researchgate.netcapes.gov.br This mode of inhibition means that the dipeptide does not bind to the same active site as the natural substrate (angiotensin I) but rather to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding.
The structure of the dipeptide is crucial for its inhibitory function. Studies have consistently shown that for high ACE-inhibitory activity, a dipeptide should ideally have:
A branched-chain hydrophobic amino acid (e.g., Isoleucine, Valine, Leucine) at the N-terminus. scielo.br
An aromatic amino acid (e.g., Tryptophan, Phenylalanine, Tyrosine) at the C-terminus. researchgate.netscielo.brmdpi.com
This compound perfectly fits this structural requirement. The specific sequence is critical; peptides with tryptophan at the C-terminus, such as Ile-Trp, consistently show a non-competitive inhibition mechanism, whereas peptides with the reverse sequence (Trp at the N-terminus) often act as competitive inhibitors and are typically less potent. researchgate.netcapes.gov.br
Table 1: Inhibition of Angiotensin-Converting Enzyme (ACE) by Tryptophan-Containing Dipeptides This table summarizes findings on the inhibition mechanism of various dipeptides against ACE, highlighting the importance of the C-terminal tryptophan for non-competitive inhibition.
| Dipeptide | N-Terminal Residue | C-Terminal Residue | ACE Inhibition Mode | Source(s) |
| Isoleucyl-Tryptophan | Isoleucine | Tryptophan | Non-competitive | researchgate.net, capes.gov.br |
| Valyl-Tryptophan | Valine | Tryptophan | Non-competitive | researchgate.net, capes.gov.br |
| Alanyl-Tryptophan | Alanine (B10760859) | Tryptophan | Non-competitive | capes.gov.br |
| Leucyl-Tryptophan | Leucine (B10760876) | Tryptophan | Non-competitive | researchgate.net, capes.gov.br |
| Methionyl-Tryptophan | Methionine | Tryptophan | Non-competitive | capes.gov.br |
| Tryptophyl-Alanine | Tryptophan | Alanine | Competitive | capes.gov.br |
| Tryptophyl-Valine | Tryptophan | Valine | Competitive | capes.gov.br |
| Tryptophyl-Methionine | Tryptophan | Methionine | Competitive | capes.gov.br |
Biological and Physiological Roles of Isoleucyltryptophan in Research Contexts
Role as an Angiotensin-Converting Enzyme (ACE) Inhibitor
Isoleucyltryptophan (Ile-Trp or IW) has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. nih.govmayoclinic.org The inhibition of ACE prevents the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor, thereby contributing to a reduction in blood pressure. clevelandclinic.orgmdpi.com
Somatic ACE possesses two active catalytic domains: the N-terminal domain (nACE) and the C-terminal domain (cACE). mdpi.com The C-domain is considered to play the primary role in blood pressure regulation. researchgate.netmedcraveonline.com Research has demonstrated that this compound is a selective inhibitor of the C-terminal domain of ACE. mdpi.comresearchgate.net Studies have reported that tryptophan-containing dipeptides, such as this compound, are selective inhibitors for the C-domain. researchgate.net Specifically, this compound has been shown to have a selectivity factor of 40 for the C-domain over the N-domain. researchgate.net This domain selectivity is a significant characteristic, as it suggests a potential for targeted pharmacological action with potentially fewer side effects. researchgate.net Structure-activity studies indicate that dipeptides with an N-terminal aliphatic amino acid and a C-terminal tryptophan are favorable structures for C-domain inhibition. researchgate.net
The mechanism by which this compound inhibits ACE has been characterized through kinetic studies. Multiple sources identify it as a competitive inhibitor. researchgate.netresearchgate.net Competitive inhibitors function by binding to the active site of the free enzyme, thereby competing with the substrate. sci-hub.se The dipeptide Ile-Trp acts as a competitive and selective inhibitor for the C-Terminal of ACE in plasma. researchgate.net However, some research suggests a more complex interaction; when assayed with a substrate that is hydrolyzed by both ACE domains with similar efficiency, the results indicated a mixed inhibition pattern. researchgate.net Other studies have reported that dipeptides with Tryptophan at the C-terminal position, including Ile-Trp, exhibit non-competitive inhibition. researchgate.net This contrasts with findings that most ACE-inhibitory dipeptides with a C-terminal Tryptophan act as competitive inhibitors. researchgate.net
Table 1: ACE Inhibition Properties of this compound (IW) and Related Dipeptides
| Dipeptide | IC₅₀ Value (μM) | Inhibition Type | Domain Selectivity (Factor) | Source |
|---|---|---|---|---|
| Isoleucyl-Tryptophan (IW) | 0.7 | Competitive / Mixed | C-domain (40) | mdpi.comresearchgate.netresearchgate.net |
| Alanyl-Tryptophan (AW) | 20 | Competitive | Not Specified | mdpi.comresearchgate.net |
| Tryptophanyl-Tryptophan (WW) | 68 | Competitive | Not Specified | researchgate.net |
| Tryptophanyl-Leucine (WL) | 10 | Competitive | Not Specified | researchgate.net |
This compound is not typically found as a free dipeptide in nature but is released through the enzymatic hydrolysis of various food proteins. researchgate.netresearchgate.net This process breaks down large proteins into smaller peptides, including bioactive ones like Ile-Trp. It has been identified in hydrolysates of α-lactalbumin, a protein found in whey, where it is a potent ACE inhibitor with an IC₅₀ value of 0.7 µM. researchgate.net The enzymatic hydrolysis of α-lactalbumin with chymotrypsin (B1334515) followed by thermolysin was found to be effective for releasing tryptophan-containing dipeptides. researchgate.net Research on fish sauce has also led to the isolation of this compound as one of the active ACE-inhibitory compounds. jst.go.jp Furthermore, it has been identified in salmon protein hydrolysates. nih.gov The selective enrichment of this compound from α-lactalbumin hydrolysate using microporous activated carbons has been shown to increase its concentration by a factor of 11.2, leading to a six-fold stronger in vitro ACE inhibition of the resulting product. researchgate.net
Immunomodulatory Activities
Beyond its role in blood pressure regulation, this compound has been investigated for its immunomodulatory properties, particularly when complexed with metal ions.
Research has shown that coordination complexes of low-molecular-mass tryptophan-containing peptides with metal ions possess immunoactive properties. nih.gov this compound forms coordination complexes with metal ions such as iron (Fe²⁺) and zinc (Zn²⁺), and these complexes have demonstrated notable immunomodulatory activity. nih.govdoaj.org An iron(II) coordination complex of this compound, also referred to as timofer, has been studied for its toxicological and pharmacological properties. nih.govresearchgate.net Similarly, a zinc-dipeptide complex based on this compound, known as timotsin, has been developed as an immunomodulator. doaj.org Studies indicate that the immunostimulatory activity of these coordination compounds is significantly greater—by 2 to 8 times—than that of the starting dipeptide alone. doaj.org The complexing of the dipeptide with Fe²⁺ is a studied example of an immunomodulatory formulation. nih.gov
The immunomodulatory effects of these dipeptide-metal ion complexes are linked to their ability to enhance both humoral and nonspecific immune responses. nih.gov Studies on the iron(II) complex, timofer, have shown that it exhibits high immunostimulatory activity when used in conjunction with viral and bacterial vaccines. nih.gov
The specific mechanisms observed include:
Increased Humoral Immune Response: When administered with a vaccine, timofer increased the antibody titer against rotavirus by 4 times, against coronavirus by 3.48 times, and against E. coli by two times compared to the vaccine alone. nih.gov
Enhanced Nonspecific Infection Resistance: The complex was also found to increase lysozymal activity by 1.13 times and bactericidal activity by 1.42 times. nih.gov
These findings demonstrate that the this compound-iron complex boosts the level of the humoral immune response and enhances nonspecific infection resistance factors, highlighting its significant immunomodulatory properties. nih.gov
Metabolomic Significance in Biological Systems
Metabolomics, the large-scale study of small molecules or metabolites within biological systems, provides a functional readout of the physiological state of a cell or organism. In this context, this compound has been identified as a significant molecule whose levels can change in response to various conditions.
Identification as a Differential Metabolite in Physiological States (e.g., Intrauterine Growth Restriction)
Intrauterine Growth Restriction (IUGR) is a condition where a fetus fails to achieve its genetically determined growth potential, often due to placental dysfunction. nih.gov This condition is associated with significant metabolic disturbances and an increased risk of adverse perinatal outcomes. plos.orgmdpi.com Metabolomic studies of cord blood and placental tissue have been employed to identify biomarkers and understand the pathophysiology of IUGR. mdpi.comnih.gov
These analyses have revealed that alterations in amino acid metabolism are a key feature of IUGR. nih.govplos.org Studies have reported significant differences in the levels of essential amino acids, including the precursors of this compound—tryptophan and the branched-chain amino acid isoleucine—in IUGR cases compared to normally grown fetuses. plos.orgnih.gov Specifically, decreased concentrations of tryptophan, phenylalanine, valine, and leucine (B10760876) have been observed in the umbilical cord blood of IUGR neonates. plos.orgnih.gov While this compound itself is not always explicitly named as a primary biomarker, its components are directly implicated in the metabolic dysregulation characteristic of IUGR, suggesting that the levels of this dipeptide reflect the altered metabolic state.
Association with Protein Digestion and Proteolysis Efficiency
The primary origin of this compound in biological systems is as an intermediate product of protein breakdown. wikipedia.org The process of protein digestion begins in the stomach, where enzymes like pepsin start to dismantle large protein structures. pressbooks.pub This process continues in the small intestine, where pancreatic proteases such as trypsin and chymotrypsin cleave proteins into smaller polypeptides, dipeptides, and tripeptides. pressbooks.pub
Chymotrypsin specifically cleaves peptide bonds after aromatic residues like tryptophan, while other enzymes act on different sites. wikipedia.orgwur.nl This enzymatic action results in a mixture of free amino acids and small peptides, including this compound, which are then available for absorption by intestinal cells. pressbooks.pubnaspghan.org Therefore, the presence and concentration of this compound are directly linked to the process and efficiency of protein digestion and proteolysis. Inefficient proteolysis could theoretically lead to different patterns of dipeptide and polypeptide fragments.
Role in Perturbed Metabolic Pathways (e.g., Amino Acid Metabolism)
Beyond its role in normal digestion, this compound has been identified as a differential metabolite in pathological states, particularly in cancer, indicating its involvement in perturbed metabolic pathways. Cancer cells reprogram their metabolism to support rapid growth and proliferation, often leading to altered levels of amino acids and their derivatives. nih.govoncology-central.com
Tryptophan metabolism, in particular, is significantly altered in many cancers. nih.govrsc.org A major route for tryptophan degradation is the kynurenine (B1673888) pathway, which plays a significant role in tumor progression and immune evasion. nih.govmdpi.com Isoleucine, as a branched-chain amino acid (BCAA), is also crucial for cancer cells, contributing to energy production and the synthesis of other molecules. nih.gov
In untargeted metabolomic analyses of osteosarcoma stem cells, this compound was identified as a statistically significant, discriminating metabolite, highlighting its involvement in the unique metabolic signature of these cancer cells. oncology-central.com This suggests that the levels of this compound reflect the underlying shifts in amino acid utilization and catabolism that are characteristic of certain cancers.
| Metabolomic Study Finding | Context | Significance of this compound |
| Osteosarcoma Stem Cells vs. Parental Cells | Untargeted LC-MS analysis to identify metabolic differences. | Identified as a differential metabolite with a high variable importance in projection (VIP) score, indicating it is a significant contributor to the metabolic distinction between the cell types. oncology-central.com |
| Intrauterine Growth Restriction (IUGR) | Metabolomic profiling of cord blood in IUGR vs. appropriate for gestational age (AGA) neonates. | Precursor amino acids (tryptophan, isoleucine) are significantly altered, suggesting that dipeptides like this compound are part of the perturbed metabolic signature. plos.orgnih.gov |
Peptide Ligand Recognition and Receptor Binding Research
Peptide ligands are crucial signaling molecules that function by binding to specific receptors on cell surfaces, initiating intracellular signaling cascades. mdpi.com The binding specificity is determined by the amino acid sequence and the three-dimensional conformation of the peptide. researchgate.net The constituent amino acids of this compound—isoleucine and tryptophan—possess properties that make them important for molecular recognition.
Tryptophan, with its large, aromatic indole (B1671886) side chain, is frequently involved in critical binding interactions. beilstein-journals.orgbeilstein-journals.org It can participate in hydrophobic and cation-pi interactions, and its indole nitrogen can act as a hydrogen bond donor. Studies on the GLP-1 receptor, for instance, have shown that multiple tryptophan residues in the receptor's N-terminal domain are essential for ligand binding. nih.gov Synthetic receptors have been designed to selectively bind free tryptophan and tryptophan-containing peptides in aqueous solutions, underscoring the residue's importance in molecular recognition. beilstein-journals.orgbeilstein-journals.org Isoleucine provides a bulky, hydrophobic side chain that contributes to the binding affinity through van der Waals and hydrophobic interactions within a receptor's binding pocket.
While research has not extensively focused on this compound as a standalone ligand, its structural motif is representative of the types of interactions that govern peptide-receptor binding. It can be considered a minimal recognition element, where the combination of its hydrophobic and aromatic features could confer specificity for a particular binding site. researchgate.net
Potential as a Component in Peptidomimetics Design
While peptides can be potent biological modulators, their use as therapeutic agents is often limited by poor stability against enzymatic degradation and low oral bioavailability. uminho.ptnih.gov Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov
The design of peptidomimetics often begins by identifying the key amino acid residues of a peptide that are responsible for its biological activity—the pharmacophore. nih.gov The chemical features of these key residues are then incorporated into a more stable, often non-peptide, scaffold. uminho.pt
The distinct properties of isoleucine and tryptophan make the this compound motif a valuable component for peptidomimetic design. The hydrophobicity and bulk of both residues are features that are often critical for binding within protein-protein interfaces. unica.it Strategies in peptidomimetic design include modifying the peptide backbone or substituting natural amino acids with non-canonical ones to constrain the molecule into its bioactive conformation and increase resistance to proteolysis. uminho.ptnih.gov The structural and functional characteristics of isoleucine and tryptophan can be mimicked to create small molecules that target the same receptors as the original peptide, potentially leading to the development of novel therapeutics. nih.gov
Analytical and Detection Methodologies for Isoleucyltryptophan Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of Isoleucyltryptophan, providing the necessary separation from other amino acids, peptides, and biomolecules. High-performance liquid chromatography (HPLC) and ion-exchange chromatography are the most prominently used techniques.
Ion Exchange Chromatography for Amino Acid and Peptide Analysis
Ion-exchange chromatography (IEX) separates molecules based on their net charge at a specific pH. waters.com This technique is a valuable alternative or complementary method to RP-HPLC for peptide analysis. waters.comphenomenex.com Peptides are composed of amino acids, which can carry positive or negative charges depending on the pH of the mobile phase and their isoelectric point (pI). waters.com
In cation-exchange chromatography, a negatively charged stationary phase is used to retain positively charged peptides. phenomenex.com Elution is typically achieved by increasing the salt concentration or the pH of the mobile phase, which reduces the interaction between the peptide and the stationary phase. phenomenex.com Conversely, anion-exchange chromatography uses a positively charged stationary phase to separate negatively charged peptides. IEX is particularly effective for separating peptides that differ by even a single charge, which may not be easily resolved by reverse-phase methods. phenomenex.com This method has been successfully used for the separation of various dipeptides. researchgate.netnih.gov
Mass Spectrometry-Based Metabolomics for Untargeted Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is widely used in metabolomics for the untargeted profiling of small molecules, including dipeptides like this compound, in biological samples. science.govbiorxiv.org When coupled with a separation technique like liquid chromatography (LC-MS), it provides both retention time and mass information, enabling high-confidence identification of compounds. tdx.catnih.gov
For this compound, the expected mass of the protonated molecule [M+H]+ is approximately 318.1812 m/z. nih.gov In tandem mass spectrometry (MS/MS), this parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. unipd.itwikipedia.org The fragmentation of peptides typically occurs at the peptide bond, leading to predictable b- and y-ions. The fragmentation of the tryptophan side chain can also produce characteristic ions. nih.gov For this compound, major fragment ions are observed at m/z 205.1 and 188.2, which correspond to fragmentation related to the tryptophan moiety. nih.gov This fragmentation pattern serves as a structural fingerprint for the definitive identification of the dipeptide in complex mixtures. libretexts.orgyoutube.com High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments, further increasing the certainty of identification. mdpi.com
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value | Source/Reference |
|---|---|---|
| Chemical Formula | C17H23N3O3 | nih.gov |
| Monoisotopic Mass | 317.17394160 Da | nih.gov |
| Precursor Ion (Positive Mode) | [M+H]+ | nih.gov |
| Precursor m/z | 318.1812 | nih.gov |
| Major MS/MS Fragment Ions (m/z) | 205.1, 188.2, 300.2 | nih.gov |
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)
Spectroscopic methods are fundamental for the quantification of this compound, primarily due to the strong UV absorbance and fluorescence of its tryptophan residue. researchgate.net
UV-Vis Spectroscopy: The indole (B1671886) ring of tryptophan exhibits a characteristic UV absorbance maximum at approximately 280 nm. bmglabtech.com This property allows for the direct quantification of this compound in solution using a UV-Vis spectrophotometer, by applying the Beer-Lambert law. umn.edu While simple and non-destructive, this method can be prone to interference from other molecules that also absorb in this region, such as tyrosine-containing peptides or proteins. biocompare.com
Fluorescence Spectroscopy: Fluorescence spectroscopy is significantly more sensitive and selective than UV-Vis absorbance. biocompare.comdrawellanalytical.com As mentioned previously, tryptophan is naturally fluorescent, absorbing light around 280 nm and emitting it around 350 nm. bmglabtech.comnih.gov The intensity of the emitted fluorescence is directly proportional to the concentration of the peptide, allowing for highly sensitive quantification, with detection limits often reaching the nanomolar level. bmglabtech.combmglabtech.com The large separation between the excitation and emission wavelengths (Stokes shift) minimizes background interference. umn.edu This makes fluorescence the preferred spectroscopic method for accurately measuring low concentrations of this compound, especially in studies of protein conformation and ligand binding where the fluorescence environment of the tryptophan residue can provide additional structural information. bmglabtech.comresearchgate.net
Table 3: Spectroscopic Properties of this compound (based on Tryptophan)
| Method | Parameter | Typical Wavelength (nm) | Notes |
|---|---|---|---|
| UV-Vis Spectroscopy | Absorbance Maximum (λmax) | ~280 | Due to the indole ring of tryptophan. bmglabtech.com |
| Fluorescence Spectroscopy | Excitation Maximum (λex) | ~280 | Optimal wavelength to excite the tryptophan fluorophore. nih.gov |
| Fluorescence Spectroscopy | Emission Maximum (λem) | ~350 | Characteristic emission of tryptophan in a polar environment. bmglabtech.com |
Quality Control and Standardization Parameter Development for this compound Derivatives
The development of robust quality control (QC) and standardization parameters is fundamental for ensuring the identity, purity, and quality of this compound derivatives used in research. These parameters are established through a combination of physical, chemical, and physicochemical methods, ensuring reproducibility and reliability of experimental results. iosrphr.org A comprehensive approach to QC involves a multi-faceted evaluation of the derivative.
Key Quality Control Parameters:
A series of tests are essential to confirm that a batch of an this compound derivative meets the required standards. These include:
Identity: Confirmation that the compound is indeed the specified this compound derivative.
Purity: Assessment of the percentage of the desired compound in the sample and the identification of any impurities.
Content/Assay: Quantification of the exact amount of the this compound derivative present.
Physical Properties: Evaluation of characteristics such as appearance, color, and solubility.
Moisture Content: Determination of the amount of water present, which can affect stability and accurate weighing.
Analytical Techniques for Standardization:
A range of analytical techniques are employed to measure the defined quality control parameters. The choice of method depends on the specific derivative and the parameter being evaluated. High-performance liquid chromatography (HPLC) is a cornerstone for purity and assay determination due to its high sensitivity and resolving power. iosrphr.org
| Parameter | Analytical Technique(s) | Purpose |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy | To confirm the molecular weight and structural integrity of the this compound derivative. |
| Purity | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | To separate the derivative from any impurities, allowing for their identification and quantification. |
| Content/Assay | HPLC with a validated quantitative method, Titrimetry | To accurately determine the concentration of the this compound derivative in a sample. |
| Physical Properties | Visual Inspection, UV-Vis Spectroscopy, Solubility Tests | To ensure the physical characteristics of the derivative are consistent across batches. |
| Moisture Content | Karl Fischer Titration, Loss on Drying | To quantify the water content, which is crucial for stability and accurate dosage preparation. |
The validation of these analytical methods is a critical step in the quality control process. Method validation ensures that the chosen analytical technique is fit for its intended purpose, providing accurate, precise, and reproducible results. iosrphr.org
Radiometric Methods for Interaction Studies (e.g., Tritium-Labeled Biomolecules)
Radiometric methods are powerful tools for investigating the interactions of this compound and its derivatives with biological systems. These techniques offer high sensitivity, allowing for the detection and quantification of biomolecules at very low concentrations. mdpi.com Tritium (B154650) (³H) labeling is a particularly valuable approach in peptide research. rsc.org
Tritium Labeling of this compound:
Tritium is a radioactive isotope of hydrogen that emits low-energy beta particles, making it relatively safe to work with while providing high specific activity. mdpi.comresearchgate.net The high specific activity of tritium is a significant advantage over other isotopes like carbon-14, making it ideal for labeling macromolecules like peptides for interaction studies. mdpi.com There are several methods for introducing a tritium label into a dipeptide like this compound:
Catalytic Hydrogen-Tritium Exchange: This method involves the exchange of hydrogen atoms on the peptide with tritium from a tritium source, such as tritium gas or tritiated water, in the presence of a metal catalyst. researchgate.net
Solid-Phase Peptide Synthesis: Tritium-labeled amino acids can be incorporated directly into the peptide sequence during solid-phase synthesis. rsc.org
Ion Beam Tritiation: A beam of tritium ions can be used to label nonvolatile organic compounds like peptides. This method has been shown to be a mild procedure for tritiating fragile biological macromolecules. nih.gov
Applications in Interaction Studies:
Once labeled, tritium-containing this compound can be used in a variety of interaction studies:
Receptor Binding Assays: Tritiated this compound can be used as a radioligand to study its binding affinity and kinetics with specific receptors or binding proteins. The high specific activity of tritium enables the detection of binding even at nanomolar concentrations. mdpi.com
Enzyme Inhibition Assays: The interaction of this compound with enzymes can be investigated by measuring the displacement of a tritiated substrate or inhibitor.
Transport Studies: The uptake and transport of this compound across cell membranes can be monitored by tracking the radioactivity of the tritiated dipeptide. harvardapparatus.com
Autoradiography: This technique allows for the visualization of the distribution of the tritiated dipeptide in tissues and cells, providing insights into its localization and sites of action. researchgate.net
The primary method for detecting the beta particles emitted by tritium is liquid scintillation counting (LSC). mdpi.com This technique provides a quantitative measure of the amount of radioactivity present, which is directly proportional to the concentration of the tritiated this compound.
| Radiometric Application | Description | Key Advantage of Tritium Labeling |
| Receptor Binding | Measures the affinity and kinetics of the dipeptide binding to its target receptor. | High specific activity allows for sensitive detection of low-concentration binding events. mdpi.com |
| Enzyme Kinetics | Investigates the inhibitory or modulatory effects of the dipeptide on enzyme activity. | Enables the study of enzyme kinetics at the nanomolar level. mdpi.com |
| Cellular Uptake | Quantifies the transport of the dipeptide into cells. | Provides a direct measure of transport rates and mechanisms. harvardapparatus.com |
| Biodistribution | Determines the distribution of the dipeptide within an organism or tissue. | The long half-life of tritium allows for longer-term studies compared to short-lived isotopes. rsc.org |
The use of tritium-labeled this compound in these radiometric assays provides invaluable data on its biological interactions, contributing to a deeper understanding of its physiological roles and potential therapeutic applications.
Future Directions and Emerging Research Opportunities for Isoleucyltryptophan
Elucidation of Novel Biological Activities and Signaling Pathways
While Isoleucyltryptophan has been identified in various biological contexts, a primary future goal is to move from detection to functional characterization. Initial studies have linked tryptophan-containing dipeptides to angiotensin-converting enzyme (ACE) inhibition and potential hypotensive effects. researchgate.netresearchgate.net Specifically, oral administration of these peptides in spontaneously hypertensive rats has demonstrated a hypotensive effect. researchgate.net Further research is needed to quantify the specific ACE inhibitory potency of this compound and to elucidate the structure-activity relationship.
Another identified role for this compound is as a platelet anti-aggregant, which may contribute to the broader effects of certain animal venoms. mdpi.com Future investigations should focus on the precise molecular mechanisms by which it interferes with platelet aggregation, identifying the specific receptors or signaling molecules it interacts with.
Metabolomic studies have detected altered levels of this compound in various disease states and physiological processes. For instance, its levels were found to be perturbed in osteosarcoma stem cells, suggesting a potential role in cancer cell metabolism. springermedizin.denih.gov Similarly, decreased levels of fecal this compound were observed in a mouse model of colorectal neoplasia. aacrjournals.org Research has also shown that levels of certain dipeptides, including those containing tryptophan, are altered in different brain regions during the sleep/wake cycle, hinting at a role in neurochemical regulation. diva-portal.org
A key emerging opportunity is to connect these observational data to specific signaling pathways. It is known that some dipeptides can influence pathways such as the cGMP-PKG and calcium signaling pathways. idrblab.net Future research should investigate if this compound directly modulates these or other pathways, such as those involving AKT/mTOR or hypoxia-inducible factor α, which have been linked to other dipeptides. ahajournals.org
Development of Advanced Bio-Catalytic Systems for Efficient Synthesis
The limited commercial availability of many dipeptides, including this compound, is often due to a lack of cost-effective and efficient production methods. researchgate.net Traditional chemical synthesis is a multi-step process that requires the use of protecting groups, leading to waste generation and complex purification. researchgate.net Biocatalysis, particularly enzymatic synthesis, offers a more sustainable and highly specific alternative. researchgate.net
A significant advancement in this area is the use of α-amino acid ester hydrolase (AEH) for dipeptide synthesis. nih.gov Research has successfully demonstrated the synthesis of this compound using a novel AEH derived from the bacterium Stenotrophomonas maltophilia (SmAEH). This enzyme efficiently catalyzes the condensation of an Nα-free amino acid ester (acyl donor) with an Nα- and Cα-free amino acid (acyl acceptor). nih.gov The optimal conditions for this specific synthesis were identified, providing a strong foundation for scalable production.
| Parameter | Optimal Condition / Finding | Reference |
|---|---|---|
| Enzyme | α-amino acid ester hydrolase (SmAEH) from Stenotrophomonas maltophilia | nih.gov |
| Acyl Donor | L-Isoleucine methyl ester (Ile-OMe) | nih.gov |
| Acyl Acceptor | L-Tryptophan (Trp) | nih.gov |
| Optimal pH | 9.0 | nih.gov |
| Optimal Temperature | 30 °C | nih.gov |
| Enzyme Stability | Stable between pH 5.0 and 10.0; Stable for 10 min between 20-35 °C | nih.gov |
Future research should focus on optimizing this system further. This includes protein engineering of SmAEH to enhance its thermal stability, substrate specificity, or catalytic efficiency. Immobilizing the enzyme on solid supports is another promising avenue, which can facilitate continuous production and easier separation of the product, potentially improving yields and reducing costs. researchgate.netrsc.org Exploring other microbial sources for novel ligases or hydrolases with different specificities could also yield more efficient biocatalytic systems for this compound production. researchgate.net
Rational Design of this compound-Based Peptidomimetics
Peptides often face limitations as therapeutic agents due to poor metabolic stability and low permeability. symeres.com Peptidomimetics are compounds designed to mimic the structure and biological activity of a peptide but with improved drug-like properties. researchgate.netjocpr.com A major future direction is the rational design of peptidomimetics based on the this compound scaffold.
This process begins with identifying the key structural features of this compound responsible for its biological activity (the pharmacophore). Once identified, these features can be incorporated into more stable, non-peptide backbones. slideshare.net Key strategies include:
Amide Bond Isosteres : Replacing the scissile amide bond with groups that are resistant to enzymatic hydrolysis, such as 1,2,3-triazoles, can significantly enhance metabolic stability. symeres.com
Backbone Modification : Altering the peptide backbone can introduce conformational constraints. jocpr.com
Peptide Cyclization : Macrocyclization is a highly effective strategy to improve proteolytic stability and receptor binding affinity by reducing conformational flexibility. symeres.com
Given that this compound has shown potential as an ACE inhibitor, designing peptidomimetics could lead to more potent and stable antihypertensive agents. researchgate.net The goal is to create molecules that retain the necessary interactions with the target receptor or enzyme while eliminating the liabilities of the original peptide structure. researchgate.net
Deeper Computational Analysis of Dipeptide Dynamics and Interactions in Diverse Environments
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for understanding the behavior of biomolecules at an atomic level. researchgate.net While extensive MD studies have been performed on simpler dipeptides like alanine (B10760859) dipeptide and Gly-Ala to map their conformational landscapes and aggregation behavior, such detailed computational analysis specific to this compound is an emerging area. github.comacs.orgacs.org
Future research should employ MD simulations to:
Characterize Conformational States : Analyze the preferred dihedral angles (phi, psi) of the this compound backbone in aqueous solution to understand its conformational flexibility and dominant structural states. github.com
Study Solvation and Aggregation : Investigate the interactions between this compound and water molecules to understand its hydration structure. Simulations can also predict its tendency to self-assemble or aggregate in concentrated solutions, a process governed by a delicate balance between solute-solute and solute-solvent interactions. acs.orgnih.gov
Analyze Environmental Effects : Simulate the dipeptide's dynamics in different environments, such as at interfaces or in the presence of co-solutes, to mimic complex biological conditions. This can include studying its interaction with lipid bilayers or other macromolecules.
Refine Force Fields : The accuracy of MD simulations depends heavily on the force field used. nih.gov Future work could involve refining existing polarizable and non-polarizable force fields to better reproduce experimental data for complex, bulky dipeptides like this compound.
These computational studies can provide invaluable insights into the structure-function relationship of this compound, guiding the design of peptidomimetics and helping to interpret experimental findings. researchgate.net
Integration of Multi-Omics Data for Comprehensive Understanding of Its Biological Roles
Multi-omics analysis, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems. researchgate.netbiocommons.org.au this compound has already been identified as a relevant metabolite in several untargeted metabolomics studies. nih.govresearchgate.net For example, a study on osteosarcoma cells identified this compound as a differentially expressed metabolite, as detailed in the table below.
| Comparison Group | Fold Change of this compound | p-value | Reference |
|---|---|---|---|
| Osteosarcoma Stem Cells vs. Parental Cells | 1.85 | 7.53 x 10⁻⁶ | springermedizin.denih.gov |
| Osteosarcoma Stem Cells (post-MTX) vs. Parental Cells (post-MTX) | 3.56 | 1.89 x 10⁻⁵ | springermedizin.denih.gov |
The key future opportunity lies in integrating these metabolomic findings with other omics layers. frontlinegenomics.com For example, in the context of cancer, one could simultaneously analyze the proteome and transcriptome of the same cells to identify which enzymes involved in peptide synthesis or degradation are changing in concert with this compound levels. This integrated approach can help build comprehensive models of its metabolic network and pinpoint its role in disease pathology. ahajournals.org
By layering multiple omics datasets, researchers can move beyond simple correlations and begin to understand the causal relationships between genetic variations, protein expression, and the metabolic functions involving this compound. biocommons.org.au This comprehensive understanding is crucial for identifying its precise biological roles and for discovering potential biomarkers. nih.gov
Exploration of Dipeptide Stability and Degradation Mechanisms in Complex Matrices
The efficacy and biological role of any dipeptide are intrinsically linked to its stability and degradation profile in biological systems. Studying dipeptides in complex matrices like food, plasma, or tissue is challenging due to their low abundance and potential interference from other compounds. nih.govcsic.es
Future research must focus on the stability of this compound under various conditions. Key areas of exploration include:
Enzymatic Degradation : Identifying the specific peptidases (e.g., dipeptidyl peptidases, dipeptidases) responsible for its cleavage in different tissues or biological fluids. nih.govnsf.gov The degradation pathway is critical, as it determines the dipeptide's half-life and bioavailability.
Chemical Stability : Assessing its stability across different pH and temperature ranges, which is crucial for applications in functional foods or pharmaceuticals. Alkaline hydrolysis, for instance, is known to be harsh on tryptophan residues, and methods to mitigate degradation during analysis or processing are needed. researchgate.net
Interaction with Matrix Components : Investigating how this compound interacts with other components in a complex matrix. For example, studies on tryptophan-containing dipeptides have explored their interaction with cyclodextrins, which can affect their stability and sensory properties. researchgate.net Similar studies could be applied to this compound.
Advanced Analytical Methods : Developing and optimizing robust analytical workflows, likely using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify this compound and its degradation products in complex samples like food hydrolysates or plasma. csic.esresearchgate.net
Understanding these degradation and stability factors is essential for accurately interpreting its biological effects and for developing effective delivery systems or formulations.
Q & A
Basic Research Questions
Q. What are the established methods for quantifying isoleucyltryptophan in protein hydrolysates, and how do hydrolysis conditions affect recovery rates?
- Methodological Answer : this compound quantification typically employs ion-exchange chromatography under alkaline hydrolysis (4.2 N NaOH) with starch to stabilize tryptophan. Hydrolysis duration and temperature are critical: at 135°C for 48 hours, recovery rates reach ~95%. Prolonged hydrolysis may degrade valyl- or this compound linkages, necessitating time-course experiments to monitor stability .
Q. How can researchers validate the identity of synthesized this compound, particularly when distinguishing it from similar dipeptides?
- Methodological Answer : Use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation. Compare retention times in chromatography with authentic standards. For novel compounds, provide purity data (e.g., HPLC ≥95%) and characterize via IR spectroscopy for functional groups .
Q. What are the primary challenges in isolating this compound from complex biological matrices?
- Methodological Answer : Co-elution with hydrophobic residues (e.g., tryptophan-containing peptides) complicates isolation. Optimize mobile phase gradients in reverse-phase HPLC or employ affinity chromatography with tryptophan-specific ligands. Include internal standards to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported this compound stability across studies using varying hydrolysis protocols?
- Methodological Answer : Conduct a meta-analysis of hydrolysis parameters (NaOH concentration, temperature, duration) and their impact on recovery. Use ANOVA to identify statistically significant variables. Replicate conflicting studies under controlled conditions, documenting deviations (e.g., oxygen exposure, reagent purity) that may explain inconsistencies .
Q. What experimental designs are optimal for studying this compound's role in peptide bond kinetics under non-standard conditions (e.g., extreme pH or temperature)?
- Methodological Answer : Employ stopped-flow kinetics coupled with fluorescence spectroscopy to monitor real-time bond cleavage. Design a factorial experiment testing pH (2–12), temperature (25–100°C), and ionic strength. Use response surface methodology (RSM) to model interactions and identify dominant factors .
Q. How should researchers address low reproducibility in this compound synthesis yields across laboratories?
- Methodological Answer : Standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry: document reagent sources, purification steps, and equipment calibration. Implement interlaboratory studies with blinded samples to identify technique-dependent variables. Share raw data via repositories for transparency .
Q. What statistical approaches are recommended for analyzing small-sample datasets in this compound bioactivity studies?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Apply bootstrapping to estimate confidence intervals. For multivariate data, leverage partial least squares regression (PLSR) to handle collinearity. Pre-register analysis plans to mitigate Type I errors .
Methodological Considerations from Literature
- Hydrolysis Optimization : Evidence suggests starch inclusion during alkaline hydrolysis prevents tryptophan degradation, but excess starch may interfere with chromatographic separation. Balance stabilization and analytical interference by titrating starch concentrations (0.1–1% w/v) .
- Ethical and Reproducibility Standards : Adhere to CONSORT guidelines for reporting experimental details. Pre-register protocols on platforms like ClinicalTrials.gov and include raw data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
